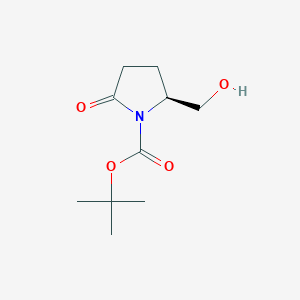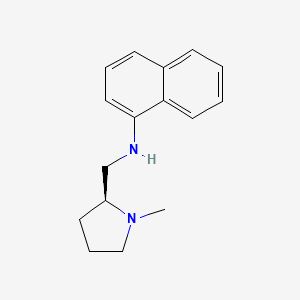
Inhibiteur de Cot-1
Vue d'ensemble
Description
Ce composé a montré un potentiel significatif dans l'inhibition de la production du facteur de nécrose tumorale alpha dans le sang humain entier, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans des maladies telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et certains types de cancer .
Applications De Recherche Scientifique
Cot inhibitor-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding the role of Cot protein kinase in cellular processes.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: Used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Target of Action
Cot inhibitor-1 is a selective inhibitor of the Cot protein kinase, also known as Tpl2 or MAP3K8 . The primary target of Cot inhibitor-1 is the Tpl2 kinase, which plays a crucial role in various cellular signaling pathways, particularly those involved in inflammation and immune responses .
Mode of Action
Cot inhibitor-1 interacts with its target, the Tpl2 kinase, by inhibiting its activity . This inhibition results in a decrease in the production of TNF-alpha in human whole blood . The IC50 value for this inhibition is 5.7 nM, indicating a potent interaction between Cot inhibitor-1 and its target .
Biochemical Pathways
The primary biochemical pathway affected by Cot inhibitor-1 is the MAPK/ERK pathway . Tpl2 kinase, the target of Cot inhibitor-1, is a part of this pathway. By inhibiting Tpl2 kinase, Cot inhibitor-1 impacts the MAPK/ERK pathway, which is involved in cellular processes such as inflammation and immune responses .
Pharmacokinetics
It is known that cot inhibitor-1 is soluble in dmso . The solubility of a compound can impact its bioavailability, as it affects how well the compound can be absorbed and distributed within the body.
Result of Action
The primary molecular effect of Cot inhibitor-1’s action is the inhibition of TNF-alpha production in human whole blood . This can lead to a decrease in inflammation and immune responses, as TNF-alpha is a cytokine involved in systemic inflammation. On a cellular level, this could potentially have therapeutic effects on conditions such as rheumatoid arthritis, inflammatory bowel disease, and some types of cancer .
Action Environment
It is known that cot inhibitor-1 is stable under room temperature conditions in the continental us
Analyse Biochimique
Biochemical Properties
Cot Inhibitor-1 interacts with the Tpl2 kinase, a protein that plays a crucial role in the MAPK/ERK pathway . The inhibition of this pathway by Cot Inhibitor-1 can lead to changes in cellular processes, including inflammation and cell proliferation .
Cellular Effects
Cot Inhibitor-1 has been shown to have significant effects on various types of cells. It inhibits the production of TNF-alpha, a cytokine involved in systemic inflammation . This suggests that Cot Inhibitor-1 may have potential therapeutic applications in conditions characterized by excessive inflammation .
Molecular Mechanism
Cot Inhibitor-1 exerts its effects at the molecular level primarily through the inhibition of the Tpl2 kinase . This inhibition disrupts the MAPK/ERK signaling pathway, which can lead to changes in gene expression and cellular function .
Metabolic Pathways
Cot Inhibitor-1 is involved in the MAPK/ERK signaling pathway through its inhibition of the Tpl2 kinase . This pathway is crucial for various cellular processes, including cell proliferation and inflammation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'inhibiteur de Cot-1 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinoléine. Les conditions de réaction comprennent généralement l'utilisation de divers réactifs tels que des agents chlorants, des agents fluorants et des amines. Le produit final est obtenu par une série d'étapes de purification, notamment la recristallisation et la chromatographie .
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
L'inhibiteur de Cot-1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Substitution : Agents halogénants, nucléophiles comme les amines et les alcools.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de quinoléine, tandis que la réduction peut produire des dérivés d'amine .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Aide à comprendre le rôle de la protéine kinase Cot dans les processus cellulaires.
Médecine : Applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et de certains cancers.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .
Mécanisme d'action
L'this compound exerce ses effets en inhibant sélectivement la protéine kinase Cot. Cette inhibition perturbe les voies de signalisation impliquées dans l'inflammation et les réponses immunitaires. Le composé cible le domaine kinase de la protéine kinase Cot, empêchant son activation et la signalisation en aval qui s'ensuit. Cela conduit à une réduction de la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha .
Comparaison Avec Des Composés Similaires
Composés similaires
Inhibiteur du locus 2 de progression tumorale : Un autre inhibiteur sélectif de la kinase du locus 2 de progression tumorale.
Inhibiteur de la kinase de la kinase de la kinase de la protéine activée par le mitogène 8 : Fonction similaire, mais peut avoir des profils de sélectivité et de puissance différents
Unicité
L'inhibiteur de Cot-1 est unique en raison de sa haute sélectivité et de sa puissance dans l'inhibition de la protéine kinase Cot. Sa capacité à réduire considérablement la production du facteur de nécrose tumorale alpha à de faibles concentrations le distingue des autres composés similaires .
Propriétés
IUPAC Name |
6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFKJFUFYPOTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2FN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468951 | |
| Record name | Cot inhibitor-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915365-57-0 | |
| Record name | Cot inhibitor-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


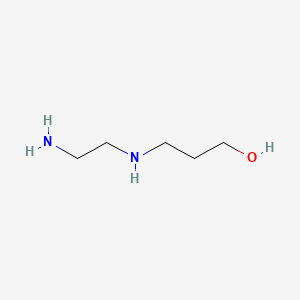
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
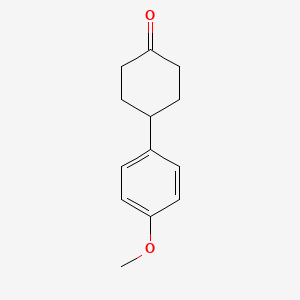

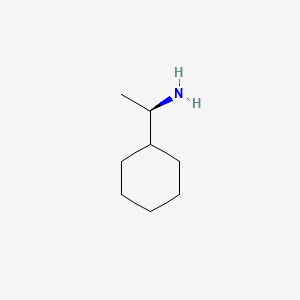
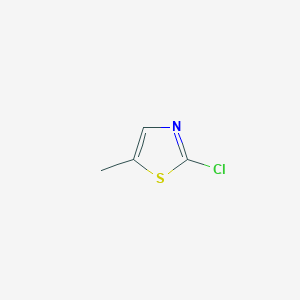


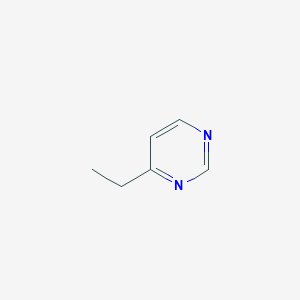
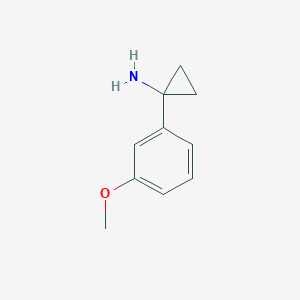
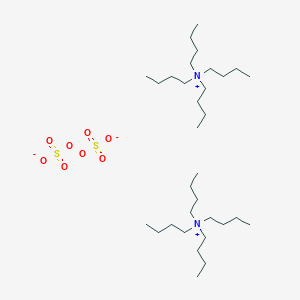
![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)
